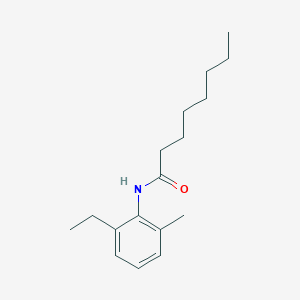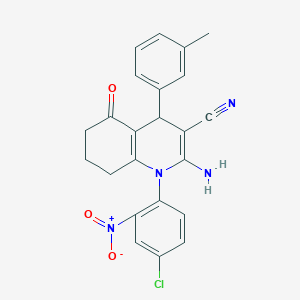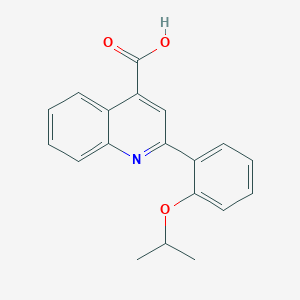
3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE is an organic compound with the molecular formula C16H25NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two methyl groups on the benzene ring and a hexyl chain attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE typically involves the acylation of 3,4-dimethylbenzoic acid with 1-methylhexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Reduction: Formation of 3,4-dimethyl-N-(1-methylhexyl)amine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-methylbenzamide: Similar structure but with methoxy groups instead of methyl groups.
N,N-dimethylbenzamide: Lacks the hexyl chain and has two methyl groups on the nitrogen atom.
3,4-dichloro-N-(1-methylhexyl)benzamide: Similar structure but with chloro groups instead of methyl groups.
Uniqueness
3,4-DIMETHYL-N~1~-(1-METHYLHEXYL)BENZAMIDE is unique due to the presence of both the hexyl chain and the two methyl groups on the benzene ring. This combination of structural features can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38g/mol |
IUPAC Name |
N-heptan-2-yl-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-5-6-7-8-14(4)17-16(18)15-10-9-12(2)13(3)11-15/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
JYXQENDVZSKDHE-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)C1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B443774.png)

![4-CHLORO-N~1~-(3-{[(4-CHLORO-2-NITROBENZOYL)AMINO]METHYL}-3,5,5-TRIMETHYLCYCLOHEXYL)-2-NITROBENZAMIDE](/img/structure/B443778.png)
![Ethyl 2-({[3-bromo-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443779.png)
![4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B443780.png)
![Ethyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B443782.png)
![3-CHLORO-N~1~-{3-[(3-CHLORO-4-NITROBENZOYL)AMINO]-2,2-DIMETHYLPROPYL}-4-NITROBENZAMIDE](/img/structure/B443783.png)

![N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443785.png)
![N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443790.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B443793.png)
